Etretinat

Übersicht

Beschreibung

Etretinate is a synthetic aromatic retinoid developed by Hoffmann–La Roche. It was approved by the United States Food and Drug Administration in 1986 for the treatment of severe psoriasis. Etretinate is a second-generation retinoid, which means it is chemically modified from the first-generation retinoids to improve efficacy and reduce side effects. due to its high risk of causing birth defects, it was withdrawn from the Canadian market in 1996 and the United States market in 1998. Despite this, it remains available in Japan under the trade name Tigason .

Wissenschaftliche Forschungsanwendungen

Etretinat wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: this compound wird als Modellverbindung verwendet, um das Verhalten von Retinoiden und ihren Derivaten in chemischen Reaktionen zu untersuchen.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Auswirkungen von Retinoiden auf die Zelldifferenzierung und -proliferation zu untersuchen.

Medizin: this compound wurde hauptsächlich zur Behandlung schwerer Psoriasis eingesetzt. .

Industrie: In der pharmazeutischen Industrie dient this compound als Referenzverbindung für die Entwicklung neuer retinoidbasierter Therapien.

5. Wirkmechanismus

Der Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird vermutet, dass es durch Bindung an Retinsäure-Rezeptoren in der Haut wirkt, wodurch der Wachstumskreislauf der Hautzellen normalisiert wird. This compound interferiert mit der terminalen Differenzierung von Keratinozyten und reduziert so das übermäßige Zellwachstum und die Verhornung, die bei Erkrankungen wie Psoriasis auftreten. Darüber hinaus verstärkt this compound die Bindung von cyclischem Adenosinmonophosphat an die regulatorische Untereinheit von cyclischem Adenosinmonophosphat-abhängigen Proteinkinasen, wodurch zelluläre Prozesse weiter moduliert werden .

Wirkmechanismus

Target of Action

Etretinate, a synthetic aromatic retinoid, primarily targets the retinoic acid receptors (RARs) . These receptors play a crucial role in the normal growth cycle of skin cells .

Mode of Action

It is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It binds to the retinoic acid receptors and is also believed to enhance the binding of cAMP to the regulatory RI subunit of cAMP-dependent protein kinases .

Biochemical Pathways

Etretinate affects the retinoid signaling pathway, which plays influential roles in skin physiology and pathology . This pathway regulates various biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation .

Pharmacokinetics

Etretinate is known for its wide distribution and prolonged storage in tissues . It has a large volume of distribution and a terminal half-life of greater than 300 hours . The prolonged half-life suggests accumulation in a deep tissue compartment . The pharmacokinetic profile of Etretinate is characterized by a much longer elimination half-life (120 days) following long-term administration .

Result of Action

Etretinate exerts multiple effects on cellular differentiation and proliferation . It promotes keratinocyte proliferation, strengthens the protective function of the epidermis, restrains transepidermal water loss, protects collagen against degradation, and inhibits metalloproteinase activity . These actions result in the reduction of the thickening of the skin, plaque formation, and scaling .

Action Environment

The action of Etretinate can be influenced by various environmental factors. For instance, exposure to sunlight or any ultraviolet (UV) source, oxidative stress, and chronological aging may lead to epidermal vitamin A deficiency . Retinoids, including Etretinate, can counteract some deleterious actions of UV radiations by physical and biological mechanisms .

Biochemische Analyse

Biochemical Properties

Etretinate is believed to interfere with the terminal differentiation of keratinocytes, similar to retinoic acid . It is thought to bind to the retinoic acid receptors and enhance the binding of cAMP to the regulatory RI subunit of cAMP dependent protein kinases .

Cellular Effects

The active metabolite responsible for etretinate’s effects, acitretin, is a retinoid . Retinoids, having a structure similar to vitamin A, are involved in the normal growth of skin cells . Acitretin works by inhibiting the excessive cell growth and keratinisation, a process by which skin cells become thickened due to the deposition of a protein within them . This results in the reduction of the thickening of the skin, plaque formation, and scaling .

Molecular Mechanism

It is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells .

Temporal Effects in Laboratory Settings

Etretinate is highly lipophilic and is stored and released from adipose tissue, so its effects can continue long after dosage stops . It is detectable in the plasma for up to three years following therapy . In cell culture studies, etretinate dose-dependently decreased the PICP concentration in the medium of fibroblasts from both healthy subjects and patients .

Metabolic Pathways

Etretinate is extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form . Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted .

Transport and Distribution

Due to its lipophilic nature, etretinate is stored in adipose tissue from where it is slowly released . This allows etretinate to have a prolonged effect even after the cessation of treatment .

Subcellular Localization

Given its lipophilic nature and its storage in adipose tissue, it can be inferred that etretinate likely localizes to lipid-rich areas within cells .

Vorbereitungsmethoden

Etretinat wird in einem mehrstufigen Verfahren synthetisiert, das die Reaktion von Acitretin mit einem aktiven Reagenz wie 1,1'-Carbonyldiimidazol beinhaltet. Auf diese Reaktion folgt die Zugabe von Ethanol oder einem Alkali- oder Erdalkaliethanolat, um this compound zu erzeugen . Die industrielle Produktion von this compound beinhaltet strenge Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Syntheseroute kann wie folgt zusammengefasst werden:

Reaktion von Acitretin mit 1,1'-Carbonyldiimidazol: Dieser Schritt bildet eine Zwischenverbindung.

Zugabe von Ethanol oder Alkali/Erdalkaliethanolat: Dieser Schritt wandelt die Zwischenverbindung in this compound um.

Analyse Chemischer Reaktionen

Etretinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um seinen aktiven Metaboliten, Acitretin, zu bilden. Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Die Reduktion von this compound kann zur Bildung von weniger aktiven oder inaktiven Metaboliten führen. Gängige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Diese Reaktionen erfordern oft spezifische Katalysatoren und Bedingungen, um effizient abzulaufen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Acitretin und andere Metaboliten, die möglicherweise unterschiedliche Grade an biologischer Aktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Etretinat wird häufig mit anderen Retinoiden verglichen, insbesondere mit Acitretin und Isotretinoin:

Acitretin: Acitretin ist der aktive Metabolit von this compound und hat einen ähnlichen Wirkmechanismus.

Isotretinoin: Isotretinoin ist ein weiteres Retinoid, das hauptsächlich zur Behandlung schwerer Akne eingesetzt wird.

Weitere ähnliche Verbindungen sind Tretinoin, Adapalen und Tazaroten, die bei verschiedenen dermatologischen Erkrankungen eingesetzt werden. Jede dieser Verbindungen hat einzigartige Eigenschaften, die sie für bestimmte therapeutische Anwendungen geeignet machen .

Eigenschaften

IUPAC Name |

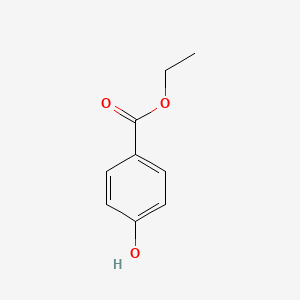

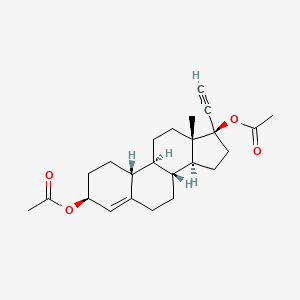

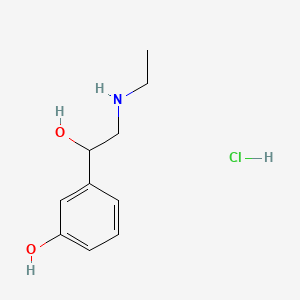

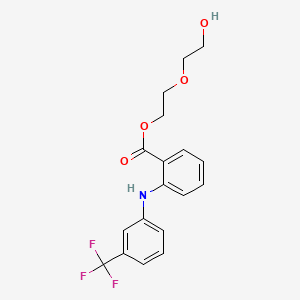

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-DJRRULDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023036 | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

2.2X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

54350-48-0 | |

| Record name | Etretinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54350-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etretinate [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054350480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etretinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etretinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etretinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETRETINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65M2UDR9AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104-105 °C | |

| Record name | ETRETINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7185 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of etretinate?

A1: While the exact mechanism of action remains unclear, research suggests that etretinate influences keratinocyte proliferation and differentiation, potentially by binding to retinoid receptors. [] This can result in a reduction of epidermal thickness and modulation of keratinocyte proliferation. []

Q2: How does etretinate impact inflammation in psoriasis?

A2: Studies indicate that etretinate exhibits anti-inflammatory effects in psoriasis, possibly by reducing the production of inflammation-associated proteins like HLA-DR and ICAM-1 by epidermal keratinocytes. [] Additionally, etretinate treatment appears to decrease the presence of T-lymphocyte subsets (CD3+, CD8+, and CD25+) in lesional tissue. []

Q3: What is the molecular formula and weight of etretinate?

A3: The molecular formula of etretinate is C28H36O3, and its molecular weight is 432.58 g/mol. (This information can be readily obtained from publicly available chemical databases like PubChem or ChemSpider).

Q4: How does the presence of food affect etretinate absorption?

A4: Studies reveal that consuming etretinate with a high-fat meal or milk significantly increases its absorption compared to fasting conditions or ingestion with a high-carbohydrate meal. [] This suggests that dietary fat enhances the bioavailability of etretinate.

Q5: How does alcohol consumption affect acitretin metabolism in relation to etretinate?

A5: Research shows that alcohol consumption can influence the conversion of acitretin to etretinate in patients. [] This metabolic conversion is significant as it leads to the formation of etretinate, which has a much longer half-life and therefore, a prolonged teratogenic risk.

Q6: What is the impact of etretinate on the absorption of hydrophilic and lipophilic compounds?

A6: Research indicates that etretinate does not significantly influence the intestinal absorption of D-xylose (a hydrophilic compound) or phytomenadione (vitamin K1, a lipophilic compound) in healthy volunteers. []

Q7: How is etretinate distributed in the body?

A7: Etretinate demonstrates a tendency to accumulate in adipose tissue due to its lipophilic nature. [, ] Additionally, high levels of etretinate have been detected in the adrenal glands during autopsy studies. []

Q8: What is the elimination half-life of etretinate?

A8: Etretinate exhibits a long elimination half-life, ranging from 45 to 120 days, which contributes to its prolonged presence in the body even after treatment discontinuation. [, ]

Q9: What are the known teratogenic risks associated with etretinate?

A9: Etretinate is a known teratogen, and its use during pregnancy is contraindicated due to the risk of severe fetal malformations. [, ] The teratogenic risk persists for an extended period, even after treatment discontinuation, due to its long half-life and accumulation in adipose tissue.

Q10: What musculoskeletal side effects have been reported with etretinate use?

A10: Long-term treatment with high doses of etretinate has been associated with musculoskeletal adverse effects like cortical hyperostosis, ligament calcification, and premature epiphyseal closure, particularly in children. []

Q11: Have there been attempts to develop targeted delivery systems for etretinate?

A11: Research has investigated the use of polyurethane-coated removable nitinol stents as a drug delivery system for etretinate to the arterial wall in rabbits. [] This approach aimed to achieve high local drug concentrations while minimizing systemic exposure.

Q12: What analytical methods are employed to measure etretinate and its metabolites in biological samples?

A12: High-performance liquid chromatography (HPLC) is a commonly used technique for the quantification of etretinate, acitretin, and their metabolites in various biological matrices, including plasma, tissue, and amniotic fluid. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.